Unii-Q2T6S838TV
Description
UNII-Q2T6S838TV corresponds to the compound with CAS 1046861-20-4, a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key physicochemical properties include:
- LogP values: Ranging from 0.0 (iLOGP) to 2.15 (XLOGP3), indicating moderate lipophilicity.
- Solubility: 0.24 mg/mL in water, classified as "soluble" .
- Bioavailability: A score of 0.55 (moderate) and high gastrointestinal (GI) absorption.
The compound is synthesized via a palladium-catalyzed cross-coupling reaction in tetrahydrofuran (THF)/water at 75°C for 1.33 hours, using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst .
Properties
CAS No. |
1173174-97-4 |
|---|---|
Molecular Formula |
C18H19F8N5O3 |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
(6R)-1-[(2S)-2-amino-4-[2,4-bis(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoro-6-hydroxypiperidin-2-one |
InChI |
InChI=1S/C18H19F8N5O3/c19-16(20)3-1-11(32)31(15(16)34)6-8(27)5-12(33)30-4-2-9-10(7-30)28-14(18(24,25)26)29-13(9)17(21,22)23/h8,15,34H,1-7,27H2/t8-,15+/m0/s1 |
InChI Key |
DMXWXVXGQLCKOY-VXJOIVPMSA-N |
Isomeric SMILES |
C1CC([C@H](N(C1=O)C[C@H](CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)O)(F)F |
Canonical SMILES |
C1CC(C(N(C1=O)CC(CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Unii-Q2T6S838TV involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidinone ring, introduction of the amino and oxobutyl groups, and the incorporation of the trifluoromethyl and hydroxy groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The reactions are carried out under controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Unii-Q2T6S838TV undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxobutyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted piperidinone derivatives.
Scientific Research Applications
Unii-Q2T6S838TV has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of Unii-Q2T6S838TV involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
UNII-Q2T6S838TV is structurally and functionally compared to three analogs: CAS 1761-61-1 , CAS 6007-85-8 , and CAS 66073-33-4 .
Structural and Functional Comparison
Analytical Challenges
As noted in , compounds with similarity scores >0.7 require complementary analytical techniques (e.g., NMR, mass spectrometry) for unambiguous identification . For example, this compound and CAS 1761-61-1 share halogen substituents but differ in core functional groups, necessitating IR spectroscopy to distinguish boronic acid vs. carboxylic acid moieties .
Research Implications
- Green Chemistry : CAS 1761-61-1’s synthesis using recyclable A-FGO catalysts highlights a sustainable alternative to traditional Pd-based methods .
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